(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone
Description
This compound features a bicyclic heteroaromatic core comprising a fused cyclopentane-thiophene-pyridine system.
Properties
IUPAC Name |
(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-(4-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c18-11-6-4-9(5-7-11)15(21)16-14(19)12-8-10-2-1-3-13(10)20-17(12)22-16/h4-8H,1-3,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXSMCXDWFNTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327170-65-0 | |
| Record name | (3-AMINO-6,7-DIHYDRO-5H-CYCLOPENTA[B]THIENO[3,2-E]PYRIDIN-2-YL)(4-BROMOPHENYL)METHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone typically involves multiple steps, starting with the construction of the thieno[3,2-e]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors such as aminothiophenes and halogenated compounds. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the amino group to a nitro group or other oxidized forms.
Reduction: : Reducing the bromine atom to hydrogen or other reduced forms.
Substitution: : Replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). Conditions may involve heating and the presence of a catalyst.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophiles such as alkyl or aryl halides, often requiring a base or acid catalyst.
Major Products Formed
Oxidation: : Nitro derivatives, hydroxyl derivatives.
Reduction: : Amine derivatives, hydrogenated derivatives.
Substitution: : Alkylated or arylated derivatives.
Scientific Research Applications
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related analogs, focusing on substituent variations, ring systems, and inferred physicochemical properties. Key differences are summarized below:
Table 1: Structural and Functional Comparison
| Compound Name / ID | Substituent(s) | Core Structure | Key Features | Hypothesized Properties |
|---|---|---|---|---|
| Target Compound: (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone | 4-Bromophenyl, 3-amino | Cyclopenta[b]thieno[3,2-e]pyridine | Bromine increases lipophilicity; amino group enhances H-bonding | Potential for strong target binding due to Br (van der Waals) and NH₂ (polar interactions) |
| (3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone (CAS 354119-19-0) | 4-Chlorophenyl, 3-amino | Hexahydrocycloocta[b]thieno[3,2-e]pyridine | Larger cycloocta ring increases flexibility; Cl is less polarizable than Br | Reduced steric hindrance vs. target compound; lower molecular weight may improve solubility |
| 3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-ylmethanone | 4-Methoxyphenyl, 2-furyl, 3-amino | Cyclopenta[b]thieno[3,2-e]pyridine | Methoxy group (electron-donating) alters electronic profile; furyl adds π-system complexity | Enhanced electron density on aryl ring may reduce metabolic stability; furyl could enable π-π interactions |
| 1-(3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone | Acetyl, 3-amino | Cyclopenta[b]thieno[3,2-e]pyridine | Acetyl group increases polarity vs. bromophenyl | Higher solubility in aqueous media; reduced lipophilicity may limit membrane permeability |
Key Insights:
Substituent Effects: Halogen Variation: Bromine (target compound) vs. chlorine (CAS 354119-19-0) affects lipophilicity (Br: ClogP ~2.8 vs. Electron-Donating Groups: The 4-methoxyphenyl analog may exhibit altered reactivity (e.g., susceptibility to oxidative metabolism) compared to the electron-withdrawing bromophenyl group.
Core Modifications :
- The cyclopenta ring in the target compound confers rigidity, whereas the cycloocta system in CAS 354119-19-0 introduces conformational flexibility, possibly affecting binding pocket compatibility.
Functional Group Impact: The acetyl substituent in increases polarity, suggesting divergent pharmacokinetic profiles compared to the bromophenyl methanone group (e.g., faster renal clearance).
Biological Activity
The compound (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that combines cyclopentane, thiophene, and pyridine rings. Its molecular formula is , with a molecular weight of approximately 360.25 g/mol.
The precise mechanisms of action for this compound are still under investigation. However, it is known to interact with various biological targets:
- Protein Kinase Inhibition : Similar compounds have shown the ability to inhibit protein kinases, which play critical roles in cell signaling pathways.
- Calcium Channel Antagonism : Some derivatives exhibit antagonistic effects on calcium channels, influencing muscle contraction and neurotransmitter release.
- Hypoglycemic Activity : Certain analogs have demonstrated potential in lowering blood glucose levels.
Biological Activities
Various studies have reported the following biological activities associated with similar compounds:
- Antimicrobial Properties : Cyclopenta[b]pyridine derivatives have been tested for antibacterial and antifungal activities.
- Anticancer Effects : Research indicates that these compounds may induce apoptosis in cancer cells through various pathways.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress.
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
To understand the unique properties of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine | Antimicrobial, anticancer | Lacks bromine substitution |
| 4-bromophenylmethanone derivative | Neuroprotective | Focus on neuroprotection rather than broad-spectrum activity |
| 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile | Hypoglycemic | Contains a carbonitrile group enhancing reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
